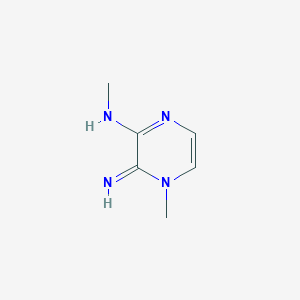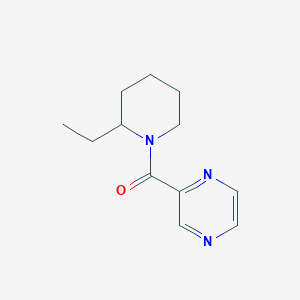
(2-Ethyl-1-piperidinyl)(2-pyrazinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that combines a piperidine ring with a pyrazine ringThe molecular formula of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is C12H17N3O, and it has a molecular weight of 219.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or alkyl halides; reactions often conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system under investigation .
Comparación Con Compuestos Similares
(3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with an amino group, leading to different reactivity and applications.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate:
Uniqueness: (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of a piperidine ring with a pyrazine ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2-ethylpiperidin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c1-2-10-5-3-4-8-15(10)12(16)11-9-13-6-7-14-11/h6-7,9-10H,2-5,8H2,1H3 |
Clave InChI |
VQYXDCMBIVTOJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




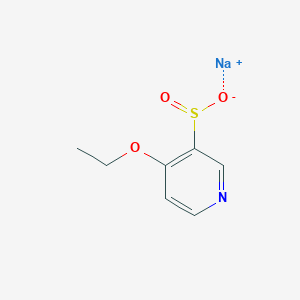
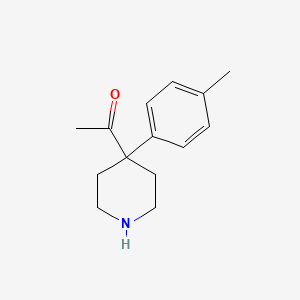
![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
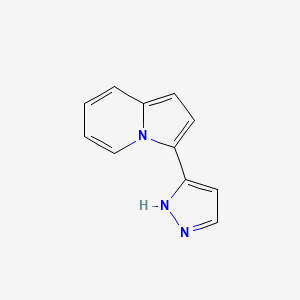
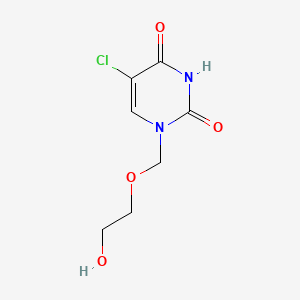



![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

